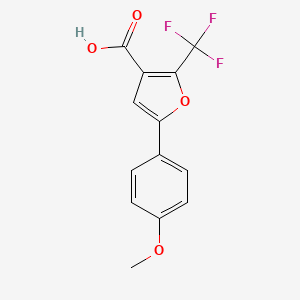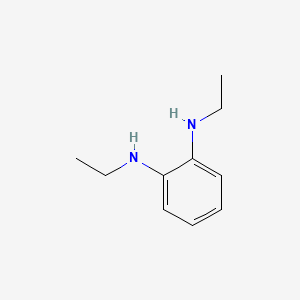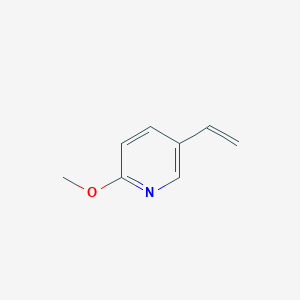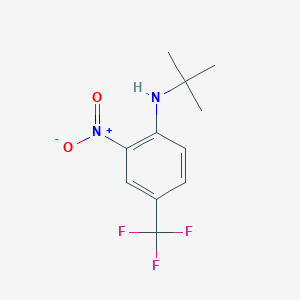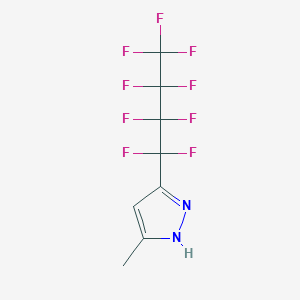![molecular formula C23H17BrF4O2 B3031383 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 298186-76-2](/img/structure/B3031383.png)
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one
Vue d'ensemble
Description
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic organic compound It possesses a complex structure featuring benzyloxy, fluorophenyl, bromo, and trifluoromethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps:
Starting Materials: : The synthesis starts with the procurement of benzyloxy, fluorophenyl, and trifluoromethylphenyl intermediates.
Reaction Conditions: : These intermediates are subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under controlled temperature conditions.
Coupling Reactions: : The brominated intermediates undergo coupling reactions facilitated by palladium catalysts to form the final compound.
Industrial Production Methods: In an industrial setting, large-scale production may involve:
Continuous-Flow Reactors: : Utilization of continuous-flow reactors for efficient synthesis.
Optimized Catalysis: : Development of optimized catalysts and reaction conditions to enhance yield and purity.
Purification Techniques: : Implementation of advanced purification techniques like recrystallization and chromatography to obtain high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes several types of chemical reactions:
Oxidation: : Oxidative processes can modify the benzyloxy group, leading to products like benzaldehyde derivatives.
Reduction: : Reduction of the bromo group can yield various reduced derivatives.
Substitution: : Nucleophilic substitution reactions at the bromo position produce a range of substituted products.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: : Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: : Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed: The reactions yield major products such as substituted benzyl derivatives, fluorophenyl analogs, and trifluoromethylphenyl compounds.
Applications De Recherche Scientifique
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one has diverse applications in scientific research:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Applied in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: : The compound interacts with various enzymes and receptors, influencing biochemical processes.
Pathways Involved: : It modulates pathways related to cell signaling, inflammation, and cell growth, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structural motifs, 1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups:
Unique Fluorination: : Fluorine atoms enhance stability and bioavailability.
Distinct Bromination: : The bromo group allows for diverse chemical modifications.
List of Similar Compounds
1-[2-(Benzyloxy)-5-fluorophenyl]-2-iodo-3-[4-(trifluoromethyl)phenyl]propan-1-one
1-[2-(Benzyloxy)-5-chlorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one
1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(difluoromethyl)phenyl]propan-1-one
Propriétés
IUPAC Name |
2-bromo-1-(5-fluoro-2-phenylmethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrF4O2/c24-20(12-15-6-8-17(9-7-15)23(26,27)28)22(29)19-13-18(25)10-11-21(19)30-14-16-4-2-1-3-5-16/h1-11,13,20H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSUPQVRZCWNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381736 | |
| Record name | 1-[2-(benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298186-76-2 | |
| Record name | 1-[2-(benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


